Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate
CAS No.: 918446-45-4
Cat. No.: VC16931931
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918446-45-4 |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | ethyl 3-ethyl-7-phenylmethoxy-1H-indole-5-carboxylate |
| Standard InChI | InChI=1S/C20H21NO3/c1-3-15-12-21-19-17(15)10-16(20(22)23-4-2)11-18(19)24-13-14-8-6-5-7-9-14/h5-12,21H,3-4,13H2,1-2H3 |
| Standard InChI Key | ZUGPSWBLXJQZSY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is C₂₁H₂₁NO₄, with a molecular weight of 351.40 g/mol. Key structural elements include:
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Indole core: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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C-3 ethyl group: An alkyl substituent that enhances lipophilicity and may influence steric interactions in biological systems.
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C-5 ethyl carboxylate: A polar ester group that can participate in hydrogen bonding or serve as a synthetic handle for further derivatization.
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C-7 benzyloxy group: A benzyl-protected hydroxyl moiety that modulates electronic properties and provides stability during synthetic procedures.
Comparative analysis with simpler indole esters, such as ethyl 7-hydroxy-1H-indole-2-carboxylate (C₁₁H₁₁NO₃, MW 205.21 g/mol ), highlights the increased complexity and molecular weight introduced by the benzyloxy and ethyl groups.
Synthetic Methodologies
Core Indole Formation
The indole scaffold is typically constructed via cyclization reactions. For example, the Fischer indole synthesis—a classical method involving the acid-catalyzed cyclization of phenylhydrazines with ketones or aldehydes—could be adapted to generate the 3-ethyl-substituted indole core. Alternatively, radical-mediated cyclizations, as demonstrated in the synthesis of pyrroloquinoline derivatives from ethyl 7-haloindole-2-carboxylates , offer a pathway to functionalize the C-7 position.
Esterification at C-5
The ethyl carboxylate group is introduced through esterification of a carboxylic acid precursor. A typical procedure involves reacting the acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions.
Table 1: Representative Synthetic Steps and Conditions
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and benzyloxy groups; limited solubility in water.
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LogP: Estimated ~3.5 (using software tools), indicating moderate lipophilicity suitable for membrane permeability.
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Spectroscopic Data:
Biological Activity and Applications
While no direct studies on this compound exist, structurally related indoles exhibit diverse bioactivities:
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Anticancer Potential: Analogues like duocarmycins, which feature similar substitution patterns, demonstrate DNA alkylation and cytotoxic effects . The benzyloxy group may enhance tumor selectivity by serving as a prodrug moiety, cleaved in vivo to release active metabolites.
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Antimicrobial Activity: Ethyl indole carboxylates have shown inhibitory effects against bacterial pathogens, likely through interference with cell wall synthesis or enzyme function .
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Neurological Applications: Indoles modulate serotonin receptors and monoamine oxidase (MAO) activity, suggesting potential in treating depression or neurodegenerative diseases.
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis) to improve yields and reduce reaction times.
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Biological Screening: Evaluating the compound against cancer cell lines, microbial strains, and neurological targets to identify lead applications.
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Prodrug Development: Leveraging the benzyloxy group for targeted drug delivery systems.
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